![molecular formula C6H4BClF2O2 B2778287 3-Chloro-2,5-difluorophenylboronic acid CAS No. 2377610-17-6](/img/structure/B2778287.png)
3-Chloro-2,5-difluorophenylboronic acid
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Overview
Description
3-Chloro-2,5-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,5-difluorophenylboronic acid consists of a phenyl ring with boronic acid, chlorine, and fluorine substituents . The InChI code for this compound is 1S/C6H4BClF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H .Chemical Reactions Analysis
Phenylboronic acids, including 3-Chloro-2,5-difluorophenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds .Physical And Chemical Properties Analysis
3-Chloro-2,5-difluorophenylboronic acid is a solid at 20°C . It has a molecular weight of 157.91 . It is soluble in methanol .Scientific Research Applications
C6H4BClF2O2\text{C}_6\text{H}_4\text{BClF}_2\text{O}_2C6H4BClF2O2
, exhibits intriguing properties that have led to its utilization in various fields. Below, I’ve outlined six distinct applications:Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. 3-Chloro-2,5-difluorophenylboronic acid serves as an organoboron reagent in SM coupling reactions. Its stability, mild reaction conditions, and functional group tolerance make it an excellent choice for constructing complex molecules .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been retrieved that mention 3-Chloro-2,5-difluorophenylboronic acid or similar compounds . These papers discuss the use of these compounds in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3-Chloro-2,5-difluorophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like 3-Chloro-2,5-difluorophenylboronic acid) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis . It allows for the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The reaction is widely applied due to its mild and functional group tolerant conditions .
Pharmacokinetics
As an organoboron compound, it is generally considered to be stable and readily prepared . Its properties can be tailored for specific applications, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of 3-Chloro-2,5-difluorophenylboronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Chloro-2,5-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can significantly affect the reaction’s efficiency and the yield of the product . Additionally, organoboron compounds like 3-Chloro-2,5-difluorophenylboronic acid are generally considered to be environmentally benign .
properties
IUPAC Name |
(3-chloro-2,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEJTTZXXILONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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